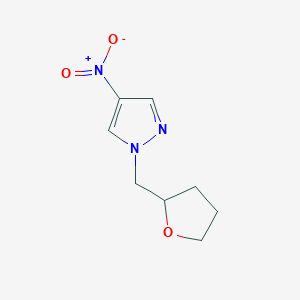

4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Description

Properties

IUPAC Name |

4-nitro-1-(oxolan-2-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTCKXRXKVVUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Route

The most established synthetic route to 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole involves the nucleophilic ring-opening reaction of an epoxide (oxirane) by the pyrazole nitrogen atom of 4-nitropyrazole in the presence of a base. This method is widely reported and forms the basis for both laboratory and industrial synthesis.

- Starting Materials : 4-nitropyrazole and oxirane (ethylene oxide).

- Catalyst/Base : Potassium carbonate (K2CO3) or similar bases to facilitate nucleophilic attack.

- Mechanism : The lone pair on the pyrazole nitrogen attacks the less hindered carbon of the oxirane ring, opening the epoxide and forming the oxolan-2-ylmethyl substituent at the N-1 position.

- Reaction Conditions : Typically carried out under mild heating with stirring to ensure complete reaction.

- Outcome : Formation of this compound with good selectivity.

This synthetic pathway is summarized in the following table:

| Step | Reactants | Conditions | Mechanism | Product |

|---|---|---|---|---|

| 1 | 4-Nitropyrazole + Oxirane | Base (K2CO3), mild heat, stirring | Nucleophilic ring-opening of epoxide by pyrazole N | This compound |

This method is scalable and forms the basis for industrial production, where continuous flow reactors and automated synthesis systems may be employed to optimize yield and purity.

Industrial Production Enhancements

In industrial settings, the above reaction is optimized for large-scale synthesis:

- Continuous Flow Reactors : These provide better control over reaction time, temperature, and mixing, leading to improved reproducibility and higher throughput.

- Automated Synthesis : Automation allows precise dosing of reagents and real-time monitoring, reducing impurities.

- Purification : Post-reaction purification typically involves crystallization or chromatographic methods to isolate the pure compound.

These process improvements aim to maximize yield and reduce by-products, making the compound suitable for further applications in pharmaceuticals, materials science, and energetic materials.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Nucleophilic Epoxide Ring Opening | Alternative Methods (Literature) |

|---|---|---|

| Starting Materials | 4-Nitropyrazole, Oxirane | Pyrazole derivatives with functional groups for substitution |

| Reaction Type | Nucleophilic substitution | Condensation, click chemistry (less common for this compound) |

| Catalysts/Base | Potassium carbonate | Various bases or catalysts depending on route |

| Reaction Conditions | Mild heating, stirring | Reflux in ethanol or other solvents for related pyrazole derivatives |

| Scalability | High (industrial scale possible) | Variable, often limited to lab scale |

| Yield and Purity | High with optimized conditions | Dependent on reaction type and purification |

Supporting Research and Data

While direct detailed experimental data on this compound are limited in open literature, related nitrated pyrazoles have been extensively studied for their synthesis and properties, as summarized in recent comprehensive reviews on nitrated pyrazoles. These reviews emphasize the importance of nitration and nucleophilic substitution reactions in preparing functionalized pyrazoles with high energy density and stability, which aligns with the synthetic approach used for this compound.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.19 g/mol |

| Key Starting Materials | 4-Nitropyrazole, Oxirane |

| Base/Catalyst | Potassium carbonate (K2CO3) |

| Solvent | Often polar aprotic solvents or neat conditions |

| Reaction Temperature | Mild heating (typically 40-80°C) |

| Reaction Time | Several hours (varies with scale) |

| Purification Method | Crystallization, filtration |

| Yield | High (optimized industrial processes) |

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that derivatives of 4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole exhibit significant antiviral properties. In particular, molecular docking studies against the SARS-CoV-2 main protease demonstrated promising binding affinities, suggesting the compound could be a candidate for further antiviral drug development . The compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties which are critical for drug efficacy .

Anti-inflammatory Properties

Research has shown that compounds similar to this compound may serve as potential therapeutic agents for inflammatory diseases. The structural characteristics of the compound contribute to its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Anticancer Potential

The compound's efficacy in cancer treatment is also being investigated. Pyrazole derivatives have been noted for their anticancer activities, particularly against various cancer cell lines. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells presents a significant avenue for research .

Molecular Biology

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction of this compound with biological targets. These studies reveal how the compound binds to specific proteins involved in disease processes, providing insights into its mechanism of action and potential therapeutic uses .

Synthesis and Characterization

The synthesis of this compound involves a condensation reaction that yields high purity and yield, facilitating further biological assays and characterization studies. The characterization typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Material Science

Potential in Material Applications

Beyond biological applications, this compound may find uses in material science. Its unique chemical structure allows for potential applications in designing new materials with specific electronic or optical properties. Research is ongoing to explore how modifications to the pyrazole structure can enhance these properties for use in sensors or other advanced materials .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4-Nitro-1-(oxetan-3-yl)-1H-pyrazole (CAS 1393100-37-2)

- Key Differences :

- Physicochemical Properties: Property 4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole Molecular Weight ~225 g/mol ~211 g/mol Solubility Moderate in polar solvents Higher polarity due to smaller ring Stability Stable under inert conditions Potential ring-opening reactivity

3,4-Disubstituted 1H-Pyrazole Derivatives

- Example: 3-Cyano-4-aryl-1H-pyrazoles (from kinase modulator patents) .

- Comparison: Substitution Pattern: The target compound has monosubstitution (4-nitro), while 3,4-disubstituted analogues exhibit dual functional groups (e.g., cyano and aryl), enabling broader kinase inhibition (CDK/GSK-3) . Bioactivity: 3,4-Disubstituted pyrazoles show higher binding affinity to kinase pockets due to synergistic electronic effects, whereas the nitro group in the target compound may limit interaction versatility.

Biological Activity

4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole is a compound of interest in pharmacological research due to its diverse biological activities. This article aims to explore its biological activity, including antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a nitro group attached to a pyrazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The following table summarizes the antibacterial efficacy of various pyrazole derivatives against common bacterial strains:

The compound demonstrated a notable inhibition percentage against Escherichia coli, suggesting potential as an antibacterial agent. However, its effectiveness against Staphylococcus aureus was not significant compared to standard antibiotics like amoxicillin.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In a study evaluating various pyrazole analogs, compounds similar to this compound exhibited significant cytotoxicity against different cancer cell lines. For instance:

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 39.70 | |

| Pyrazole analogs | MDA-MB-231 (breast cancer) | Varies |

The compound showed an IC value of 39.70 µM against the MCF7 cell line, indicating moderate cytotoxicity. The mechanism appears to involve the activation of caspases, which play crucial roles in apoptosis.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A study reported that specific analogs exhibited up to 93% inhibition of interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone:

These findings suggest that compounds similar to this compound could serve as potential therapeutic agents for inflammatory diseases.

Case Studies and Research Findings

Several case studies have investigated the biological activity of pyrazoles:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyrazoles, including their complexes with copper ions. It was found that certain complexes displayed enhanced antibacterial activity against Klebsiella and E. coli compared to their standalone counterparts .

- Anticancer Mechanisms : Research on pyrazoles has indicated that they can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation, highlighting their potential as anticancer agents .

- Inflammatory Response Modulation : Pyrazoles have been shown to modulate inflammatory pathways effectively, making them candidates for treating conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves alkylation of 4-nitropyrazole with oxolan-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Side reactions, such as over-alkylation or nitro group reduction, can occur if stoichiometry or temperature is poorly controlled. Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol is recommended to isolate the product .

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish this compound from its analogs?

- Methodological Answer : Key diagnostic signals include:

- IR : Strong absorption at ~1529 cm⁻¹ (asymmetric NO₂ stretch) and ~1327 cm⁻¹ (symmetric NO₂ stretch) .

- ¹H NMR : Resonances for the oxolane (tetrahydrofuran) methylene protons (δ 3.6–4.2 ppm) and pyrazole C-H (δ 8.2–8.5 ppm) .

- ¹³C NMR : The nitro-substituted pyrazole carbon appears at ~140–145 ppm, while the oxolane carbons range from 25–75 ppm .

Q. What are the reactivity trends of the nitro group in this compound under catalytic hydrogenation?

- Methodological Answer : The nitro group can be selectively reduced to an amine using H₂/Pd-C in ethanol at 25–40°C. Competing reduction of the oxolane ring is minimized by avoiding high pressures (>3 bar) or prolonged reaction times .

Advanced Research Questions

Q. How can transition-metal-catalyzed C-H arylation be optimized for this compound?

- Methodological Answer : Direct C-H arylation at the pyrazole C3/C5 positions requires PdCl₂(PPh₃)₂ (5 mol%), CuI (1.2 equiv), and K₂CO₃ (1.3 equiv) in DMF at 100°C. Substrate selectivity depends on steric hindrance from the oxolane substituent. For example, coupling with aryl bromides yields mono-arylated products (44–65% yield), while diarylation is limited .

- Data Comparison :

| Catalyst | Aryl Halide | Yield (%) | Selectivity (C3:C5) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | 4-Bromotoluene | 44 | 3:1 |

| NiCl₂(PPh₃)₂ | 3-Bromopyridine | 19 | 1:1 |

Q. What strategies resolve contradictions in crystallographic data for nitro-pyrazole derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from polymorphism or solvent inclusion. Use SHELXL for refinement, applying TWIN and BASF commands to model twinning. For hydrogen-bonding networks, apply Etter’s graph set analysis (e.g., R₂²(8) motifs) to distinguish between genuine structural variations and experimental artifacts .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Methodological Answer : The nitro group participates in C–H···O interactions (2.8–3.2 Å) with adjacent pyrazole rings, while the oxolane moiety engages in weak van der Waals contacts. Computational modeling (DFT at B3LYP/6-31G*) predicts stabilization energies of ~5–8 kcal/mol for dimeric aggregates, consistent with XRD data .

Data Contradiction Analysis

Q. Why do catalytic systems for C-H activation show divergent yields between Pd and Ni?

- Analysis : Pd catalysts favor oxidative addition with aryl halides, enabling higher yields (44% vs. 19% for Ni). Ni systems are prone to β-hydride elimination in DMF, leading to reduced efficiency. This is corroborated by mechanistic studies showing Pd(0)/Pd(II) cycles stabilize intermediates better than Ni analogs .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.